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Compound of Interest

Compound Name: GSK-2793660

Cat. No.: B3323170

This guide provides a detailed comparison of two investigational drugs targeting neutrophilic
inflammation: GSK-2793660 and Brensocatib (formerly AZD7986). Both compounds are
inhibitors of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C (CTSC), a key enzyme
in the activation of neutrophil serine proteases (NSPs). This guide is intended for researchers,
scientists, and drug development professionals, offering a comprehensive overview of their
mechanisms of action, preclinical and clinical data, and safety profiles.

Mechanism of Action: A Tale of Two Inhibitors

Both GSK-2793660 and Brensocatib target the same enzyme, DPP1, but through different
modes of inhibition. DPP1 is a cysteine protease responsible for cleaving the N-terminal
dipeptides from the pro-forms of several NSPs, including neutrophil elastase (NE), proteinase 3
(PR3), and cathepsin G (CatG), within the bone marrow during neutrophil maturation.[1][2][3]
By inhibiting DPP1, these drugs aim to reduce the levels of active NSPs in circulating
neutrophils, thereby mitigating the tissue damage caused by excessive neutrophilic
inflammation in various diseases.[4][5]

GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C.[6][7] Its irreversible binding is
designed to provide sustained inhibition of the enzyme.[6]

Brensocatib (AZD7986), in contrast, is an oral, selective, and reversible inhibitor of DPP1.[2][5]
This reversible mechanism may offer a different pharmacological profile compared to an
irreversible inhibitor.
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Signaling Pathway

The signaling pathway for both drugs involves the inhibition of DPP1 and the subsequent

reduction in active neutrophil serine proteases.
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Caption: Mechanism of action for DPP1 inhibitors.

Preclinical and Clinical Data Comparison

Direct head-to-head clinical trials of GSK-2793660 and Brensocatib have not been conducted.
Therefore, this comparison is based on data from their respective clinical development

programs.

GSK-2793660: Phase 1 Findings

The clinical development of GSK-2793660 was halted after a Phase 1 study in healthy

volunteers.[6][8]
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Parameter

Result

Citation

Study Design

Randomized, double-blind,
placebo-controlled, single and
multiple ascending dose study

in healthy male subjects.

[6]19]

Dosing

Single oral doses from 0.5 to
20 mg; once-daily doses of 12

mg for 21 days.

[6][9]

Pharmacodynamics

Single doses dose-
dependently inhibited whole
blood CTSC activity. Once-
daily 12 mg dosing for 21 days
achieved =90% inhibition of
CTSC within 3 hours on day 1.

[6]1°]

Efficacy on NSPs

Only modest reductions of
whole blood enzyme activity of
approximately 20% were
observed for NE, cathepsin G,

and proteinase 3.

[6]1°]

Safety and Tolerability

Seven of 10 subjects receiving
repeat doses of 12 mg
manifested epidermal
desguamation on palmar and
plantar surfaces, beginning 7-
10 days after dosing

commencement.

[6]19]

Development Status

Discontinued after Phase 1.

[8]

Brensocatib (AZD7986): From Phase 1 to FDA Approval

Brensocatib has undergone a more extensive clinical development program, culminating in its

FDA approval for non-cystic fibrosis bronchiectasis (NCFB) in August 2025.[1]

Phase 2 WILLOW Trial (NCT03218917)
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Parameter Result Citation

Randomized, double-blind,

placebo-controlled, parallel-

Study Design o _ _ [10]
group trial in patients with
NCFB.
) 10 mg or 25 mg once daily for
Dosing [10]

24 weeks.

_ _ Time to first pulmonary
Primary Endpoint _ [10]
exacerbation.

Both 10 mg and 25 mg doses
prolonged the time to first
] exacerbation compared to
Efficacy [10][11]
placebo. A dose-dependent
reduction in sputum neutrophil

elastase activity was observed.

The incidence of dental and
skin adverse events was

Safety higher with the 10-mg and 25- [10]
mg doses, respectively, than

with placebo.

Phase 3 ASPEN Trial (NCT04594369)
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Parameter Result Citation

Phase 3, double-blind,
) randomized, placebo-
Study Design o _ _ [12][13]
controlled trial in patients with

bronchiectasis.

) 10 mg or 25 mg once daily for
Dosing [12]
52 weeks.

] ] Annualized rate of adjudicated
Primary Endpoint ] [12]
pulmonary exacerbations.

Both 10 mg and 25 mg doses
led to a lower annualized rate
] of pulmonary exacerbations
Efficacy [12][13]
than placebo. The 25-mg dose
also resulted in a smaller

decline in FEV1.

The incidence of adverse
events was similar across

Safety groups, with a higher incidence  [12]
of hyperkeratosis with

brensocatib.

Experimental Protocols

Detailed, step-by-step protocols for the assays used in these trials are often proprietary.
However, the principles behind the key measurements are well-established.

Measurement of Neutrophil Elastase (NE) Activity

A common method for measuring NE activity in biological samples like whole blood or sputum
involves the use of a specific synthetic substrate that, when cleaved by NE, releases a
fluorescent or chromogenic reporter molecule.
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Caption: General workflow for a neutrophil elastase activity assay.
Protocol Outline for Sputum NE Activity:

o Sputum Collection: Spontaneously expectorated sputum is collected from patients.[9]

o Sample Processing: Sputum may be treated with a mucolytic agent like dithiothreitol (DTT)
and then diluted with a buffer (e.g., phosphate-buffered saline). The sample is then
centrifuged to separate the cellular components and debris from the supernatant (sol).[14]

o Assay: The supernatant is incubated with a specific NE substrate, such as (Z-Ala-Ala-Ala-
Ala)2Rh110, which is non-fluorescent.[2][15]
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» Detection: Cleavage of the substrate by active NE releases the fluorophore (e.g., Rhodamine
110), which can be detected using a fluorescence plate reader at specific excitation and
emission wavelengths (e.g., 485 nm and 525 nm).[2][15]

o Quantification: The level of fluorescence is proportional to the NE activity in the sample and
can be quantified by comparison to a standard curve of known NE concentrations.[6]

Clinical Trial Workflow: Brensocatib Phase 3 (ASPEN)

The ASPEN trial followed a structured protocol to assess the long-term efficacy and safety of

Brensocatib.
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Caption: Simplified workflow of the Brensocatib Phase 3 ASPEN trial.

Summary and Conclusion

GSK-2793660 and Brensocatib, while sharing a common target, have had vastly different
developmental trajectories.
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o GSK-2793660, an irreversible inhibitor, showed potent inhibition of its target, Cathepsin C, in
a Phase 1 trial. However, this did not translate to a significant reduction in downstream
neutrophil serine proteases.[6][9] More importantly, the emergence of palmar-plantar
epidermal desquamation as a significant adverse event led to the cessation of its
development.[6][8]

e Brensocatib, a reversible inhibitor, has demonstrated a more favorable risk-benefit profile.
[10][12] It has successfully progressed through Phase 2 and 3 clinical trials, showing
clinically meaningful reductions in pulmonary exacerbations and a manageable safety profile
in patients with non-cystic fibrosis bronchiectasis.[10][12] This has led to its recent FDA
approval, marking a significant advancement in the treatment of this condition.[1]

For researchers, the story of these two molecules underscores the importance of not only
target engagement but also the downstream biological effects and the overall safety profile.
The difference in their chemical properties (irreversible vs. reversible inhibition) may have
contributed to their different clinical outcomes, although this is not definitively established. The
successful development of Brensocatib provides a valuable tool for studying the role of
neutrophil serine proteases in a variety of inflammatory diseases and offers a new therapeutic
option for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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